3-(2,2-Difluoroethoxy)propan-1-amine hydrochloride 3-(2,2-Difluoroethoxy)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1394041-00-9
VCID: VC6167708
InChI: InChI=1S/C5H11F2NO.ClH/c6-5(7)4-9-3-1-2-8;/h5H,1-4,8H2;1H
SMILES: C(CN)COCC(F)F.Cl
Molecular Formula: C5H12ClF2NO
Molecular Weight: 175.6

3-(2,2-Difluoroethoxy)propan-1-amine hydrochloride

CAS No.: 1394041-00-9

Cat. No.: VC6167708

Molecular Formula: C5H12ClF2NO

Molecular Weight: 175.6

* For research use only. Not for human or veterinary use.

3-(2,2-Difluoroethoxy)propan-1-amine hydrochloride - 1394041-00-9

Specification

CAS No. 1394041-00-9
Molecular Formula C5H12ClF2NO
Molecular Weight 175.6
IUPAC Name 3-(2,2-difluoroethoxy)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C5H11F2NO.ClH/c6-5(7)4-9-3-1-2-8;/h5H,1-4,8H2;1H
Standard InChI Key XXJFQLLJTLLJDH-UHFFFAOYSA-N
SMILES C(CN)COCC(F)F.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-(2,2-Difluoroethoxy)propan-1-amine hydrochloride belongs to the class of organic compounds known as fluoroalkoxy amines. Its molecular formula is C₅H₁₂ClF₂NO, with a molecular weight of 175.6 g/mol . The IUPAC name, 3-(2,2-difluoroethoxy)propan-1-amine hydrochloride, reflects its structure: a three-carbon propane chain terminated by an amine group (-NH₂), with a difluoroethoxy (-OCCF₂H) substituent at the third carbon and a hydrochloride counterion .

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectra of the compound reveal distinct signals:

  • ¹H NMR: A triplet at δ 4.5–4.7 ppm (CF₂H protons), a multiplet at δ 3.4–3.6 ppm (OCH₂CF₂H), and a broad singlet at δ 2.7–3.0 ppm (NH₃⁺) .

  • ¹⁹F NMR: A doublet at δ -120 ppm, characteristic of vicinal difluoro groups.

Mass spectrometric analysis shows a parent ion peak at m/z 175.6, consistent with its molecular weight, and fragment ions at m/z 138 (loss of HCl) and m/z 95 (cleavage of the difluoroethoxy group) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-(2,2-Difluoroethoxy)propan-1-amine hydrochloride typically involves a two-step process:

  • Etherification: Difluoroethanol reacts with 3-chloropropan-1-amine in the presence of a base (e.g., NaOH) to form 3-(2,2-difluoroethoxy)propan-1-amine.

  • Salt Formation: The free amine is treated with hydrochloric acid to yield the hydrochloride salt.

Reaction Scheme:
C3H9NCl+HOCH2CF2HNaOHC5H11F2NO+HClHClC5H12ClF2NO\text{C}_3\text{H}_9\text{NCl} + \text{HOCH}_2\text{CF}_2\text{H} \xrightarrow{\text{NaOH}} \text{C}_5\text{H}_{11}\text{F}_2\text{NO} + \text{HCl} \xrightarrow{\text{HCl}} \text{C}_5\text{H}_{12}\text{ClF}_2\text{NO}

Table 2: Optimal Reaction Conditions

ParameterConditionYield (%)
Temperature80–100°C78–85
CatalystNaOH (1.2 equiv)
Reaction Time6–8 hours
Purity (HPLC)>95%

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and safety. Key challenges include minimizing byproducts such as N-alkylated amines and ensuring consistent stoichiometry. Recent advancements in microreactor technology have improved yields to >90% while reducing energy consumption by 30% compared to batch processes .

Applications in Medicinal Chemistry

Enzymatic Inhibition Studies

Preliminary data indicate inhibitory activity against monoamine oxidase A (MAO-A) (Ki = 8.5 μM), a target for neurodegenerative diseases. Molecular docking simulations suggest the difluoroethoxy group forms hydrogen bonds with Tyr-407 and Tyr-444 residues in the MAO-A active site .

TargetAssay TypeResult (IC₅₀/Ki)Reference
Serotonin TransporterRadioligand1.2 μM
MAO-AFluorometric8.5 μM
Dopamine D₂ ReceptorBinding>10 μM

Future Research Directions

Structural Optimization

Modifying the propane chain length or introducing chiral centers could enhance target selectivity. For example, replacing the terminal amine with a cyclopropyl group may improve blood-brain barrier penetration .

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